1-Cyclohexylhexane-1,3-dione
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Overview
Description
1-Cyclohexylhexane-1,3-dione is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms on the cyclohexane ring is replaced by a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylhexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylhexane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Cyclohexylhexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclohexylhexane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: The parent compound, which lacks the cyclohexyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A derivative with two methyl groups at the 5-position.
1,3-Cyclohexanedione Derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness: 1-Cyclohexylhexane-1,3-dione is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
1-Cyclohexylhexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound this compound features a cyclohexane ring with two ketone functional groups at positions 1 and 3. Its synthesis typically involves the condensation of cyclohexanone with appropriate acylating agents or through multi-step organic reactions involving cyclization and functional group transformations.
Antimicrobial Activity
Research has demonstrated that derivatives of cyclohexane-1,3-dione exhibit notable antibacterial properties. A study synthesized several metal complexes of cyclohexane-1,3-dione derivatives and tested them against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some complexes showed medium-level antibacterial activity comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
---|---|---|---|
Cyclohexane-1,3-dione | E. coli | 12 | Ampicillin |
Metal Complex (Zn) | S. aureus | 15 | Ampicillin |
Metal Complex (Cu) | Salmonella typhimurium | 10 | Ampicillin |
Anticancer Potential
In vitro studies have highlighted the anticancer properties of cyclohexane-1,3-dione derivatives. A significant investigation assessed the cytotoxic effects of various derivatives on human cancer cell lines such as non-small cell lung cancer (H460), colorectal cancer (HT29), and hepatocellular carcinoma (SMMC-7721). The study identified 19 molecules with promising cytotoxicity profiles .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Cyclohexyl derivative | H460 | 5.2 |
Cyclohexyl derivative | HT29 | 7.8 |
Cyclohexyl derivative | SMMC-7721 | 4.5 |
Structure-Activity Relationship
The relationship between the chemical structure and biological activity of cyclohexane-1,3-dione derivatives has been extensively studied using quantitative structure-activity relationship (QSAR) modeling. Variations in substituents on the cyclohexane ring significantly influence the biological activity. For instance, the introduction of methyl groups was found to reduce activity by approximately 4.5 times compared to their unmethylated counterparts .
Figure 1: QSAR Analysis of Cyclohexane-1,3-dione Derivatives
QSAR Analysis
Case Studies
Several case studies have explored the biological activity of specific derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of cyclohexane-1,3-dione derivatives against multiple cancer cell lines. The findings suggested that structural modifications could enhance cytotoxicity, with some compounds demonstrating IC50 values below 5 µM against H460 cells .
- Case Study on Antibacterial Activity : Another investigation focused on metal complexes derived from cyclohexane-1,3-dione. These complexes were tested against resistant bacterial strains and showed varying degrees of effectiveness, indicating potential for further development in antibiotic therapies .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-cyclohexylhexane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h10H,2-9H2,1H3 |
InChI Key |
UBSYPNZXSFATLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1CCCCC1 |
Origin of Product |
United States |
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